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Executive Summary: The term "Alv2 receptor" does not correspond to a recognized, specific

viral receptor in current scientific literature. Analysis of virological databases suggests the query

may pertain to receptors for two distinct viral families: Avian Leukosis Virus (ALV), particularly

given the abbreviation, or Alphaviruses, due to phonetic similarity and their extensive research

in viral entry. This guide provides a comprehensive technical overview of the core functions of

the primary receptors for both of these significant virus families, tailored for researchers,

scientists, and drug development professionals.

Part 1: Avian Leukosis Virus (ALV) Receptors in
Viral Entry
Avian Leukosis Viruses are retroviruses that are classified into several subgroups, each

utilizing a specific host cell receptor for entry. The interaction between the viral envelope (Env)

glycoprotein and the host receptor is the primary determinant of viral tropism and host range.

ALV Subgroup A Receptor: TVA
The receptor for ALV subgroup A (ALV-A) is known as Tumor Virus Locus A (TVA), a protein

belonging to the low-density lipoprotein receptor (LDLR) family. The viral receptor function is

mediated by a 40-residue, cysteine-rich motif within the extracellular domain of TVA, known as

the LDL-A module[1].

Function in Viral Entry: The entry process is initiated by the high-affinity binding of the ALV-A

surface glycoprotein (SU) to the LDL-A module of the TVA receptor[1]. This binding is thought
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to trigger conformational changes in the viral Env protein, which are essential for the

subsequent fusion of the viral and cellular membranes, allowing the viral core to enter the

cytoplasm[1]. The binding affinity between the viral envelope and the TVA receptor is directly

correlated with the efficiency of infection[2]. Specific residues within the TVA receptor, such as

W48, have been identified as critical for ALV-A entry[3].

ALV Subgroups B, D, and E Receptor: TVB
ALV subgroups B, D, and E utilize a common receptor known as Tumor Virus Locus B (TVB),

which is a member of the tumor necrosis factor receptor (TNFR) family[4][5]. The TVB gene

exists in different alleles, such as tvbs1 (conferring susceptibility to ALV-B, D, and E) and tvbs3

(conferring susceptibility to only ALV-B and D)[6].

Function in Viral Entry and Pathogenesis: The TVB receptor contains a cytoplasmic "death

domain" and functions as a death receptor[4]. The binding of the viral SU protein to TVB can

trigger apoptosis, which is linked to the cytopathic effects observed during infection with ALV-B

and ALV-D[4].

A key phenomenon associated with the TVB receptor is nonreciprocal interference. Cells

infected with ALV-B are resistant to superinfection by ALV-B, D, and E. However, cells infected

with ALV-E are only resistant to superinfection by ALV-E, remaining susceptible to ALV-B and D.

This is because ALV-B and ALV-E interact with the shared TVBS1 receptor in fundamentally

different ways, a difference that is dependent on specific cysteine residues in the receptor's

extracellular domain[5].

ALV Subgroup J Receptor: chNHE1
The receptor for the highly pathogenic ALV subgroup J (ALV-J) is the chicken Na+/H+

Exchanger 1 (chNHE1), a multi-span transmembrane protein involved in regulating intracellular

pH[7][8].

Function in Viral Entry: The ALV-J Env protein specifically interacts with the first extracellular

loop (ECL1) of chNHE1[9]. Tryptophan residue 38 (W38) within this loop has been identified as

a critical determinant for receptor function and viral entry[9]. Deletion of this single amino acid

renders cells resistant to ALV-J infection[10]. Unlike other ALV subgroups, ALV-J entry is pH-

dependent, with the Env-chNHE1 interaction priming the fusion machinery for activation at low

pH, likely within an endosomal compartment[11]. ALV-J infection has also been shown to
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upregulate the expression of its own receptor, chNHE1, which may contribute to

tumorigenesis[3][7].

Quantitative Data: ALV Receptor-Envelope Binding
Affinities

Virus
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e
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Flow

Cytometry
[7]

ALV-A
Wild-Type

Env
sTva Quail 0.31 nM

Flow

Cytometry
[7]
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Flow
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[2]
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affinity)

Protein-
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Binding
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[12]

ALV-J
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gp85
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Not
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affinity)

Protein-

Cell

Binding
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[12]

Note: Quantitative binding affinities for TVB are often described in terms of relative binding

observed in flow cytometry rather than specific Kd values.
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Alphaviruses are a genus of RNA viruses primarily transmitted by arthropods. They are capable

of infecting a wide range of hosts, a trait facilitated by the use of various, and in some cases

highly conserved, cell surface receptors. The primary entry mechanism for alphaviruses is

clathrin-mediated endocytosis, followed by low pH-triggered fusion within the endosome[4][13]

[14].

MXRA8: Receptor for Arthritogenic Alphaviruses
Matrix Remodeling Associated 8 (MXRA8) is a cell adhesion molecule identified as a key entry

receptor for multiple arthritogenic alphaviruses, including Chikungunya (CHIKV), Ross River

(RRV), Mayaro (MAYV), and O'nyong'nyong (ONNV) viruses[12][15][16].

Function in Viral Entry: MXRA8 binds directly to the viral E2 glycoprotein with high affinity[17].

Structural studies have revealed that MXRA8 wedges into a cleft formed between two adjacent

E2-E1 heterodimers on the viral surface[18][19]. This interaction facilitates viral attachment and

subsequent internalization into the host cell[15][20]. Blocking this interaction with soluble

MXRA8-Fc fusion proteins or anti-MXRA8 antibodies effectively inhibits viral infection in vitro

and reduces pathogenesis in vivo[15][16].

LDLRAD3: Receptor for Venezuelan Equine Encephalitis
Virus (VEEV)
Low-density Lipoprotein Receptor Class A Domain-Containing 3 (LDLRAD3) is a member of the

scavenger receptor superfamily and serves as a primary entry receptor for VEEV[2][21][22].

Function in Viral Entry: The most membrane-distal domain (D1) of LDLRAD3 is necessary and

sufficient to mediate VEEV infection[22]. LDLRAD3 binds directly to VEEV particles, enhancing

both attachment and internalization[21]. Cryo-electron microscopy has shown that the D1

domain binds in a cleft on the viral spike between E2 and E1 proteins[23][24]. The interaction is

crucial for pathogenesis, as mice lacking the Ldlrad3 gene are resistant to VEEV-induced

disease[20][25].

VLDLR and ApoER2: Receptors for Multiple
Alphaviruses
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The Very Low-Density Lipoprotein Receptor (VLDLR) and Apolipoprotein E Receptor 2

(ApoER2) are evolutionarily conserved members of the LDL receptor family that function as

receptors for Semliki Forest virus (SFV), Eastern Equine Encephalitis Virus (EEEV), and

Sindbis virus (SINV)[13][26][27].

Function in Viral Entry: The ligand-binding domains (LBDs) of VLDLR and ApoER2 interact

directly with the E2-E1 glycoproteins of these alphaviruses[26][27]. Unlike MXRA8 and

LDLRAD3, which bind in clefts on the viral spikes, VLDLR binds to domain III of the E1

glycoprotein on the viral surface[28][29]. This interaction facilitates viral attachment and entry.

The use of these highly conserved receptors may explain the broad host range of certain

alphaviruses, as orthologs in species as distant as mosquitoes can serve as functional

receptors[26][27].

Quantitative Data: Alphavirus Receptor-Envelope
Binding Affinities
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Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Screen for Viral
Receptor Identification
This protocol outlines the methodology used to identify novel viral receptors such as MXRA8

and LDLRAD3[15][21][23].

Objective: To identify host genes essential for viral entry and infection by creating a pooled

library of cells, each with a single gene knockout, and selecting for cells that survive viral

challenge.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.researchgate.net/publication/339348635_An_Evolutionary_Insertion_in_the_Mxra8_Receptor-Binding_Site_Confers_Resistance_to_Alphavirus_Infection_and_Pathogenesis
https://www.youtube.com/watch?v=1BSiFfyObTY
https://pmc.ncbi.nlm.nih.gov/articles/PMC7769003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11661604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11661604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10442473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7769003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5739692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9843064/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Library Generation: Transduce a population of susceptible cells (e.g., 3T3 mouse fibroblasts)

at a low multiplicity of infection (MOI) with a genome-scale lentiviral library of single-guide

RNAs (sgRNAs). This ensures most cells receive only one sgRNA, targeting a single gene

for knockout by the Cas9 nuclease.

Selection: Select the transduced cells with an appropriate antibiotic (e.g., puromycin) to

eliminate non-transduced cells.

Viral Challenge: Infect the pooled knockout cell population with a cytopathic virus of interest

at a high MOI. The infection should be carried out for a sufficient duration to ensure the

death of most susceptible cells.

Isolation of Resistant Cells: Harvest the surviving, virus-resistant cells. These cells are

enriched for knockouts in genes required for viral infection.

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant cell

population. Use PCR to amplify the sgRNA-encoding regions.

Data Analysis: Perform deep sequencing on the amplified sgRNA library. Compare the

sgRNA frequencies in the virus-resistant population to the original library. Genes whose

sgRNAs are significantly enriched in the surviving population are identified as candidate host

factors required for infection.

Validation: Validate top candidate genes individually. Generate cell lines with a confirmed

knockout of the candidate gene and test for resistance to viral infection. Reciprocally,

express the candidate gene in a non-permissive cell line to see if it confers susceptibility.

Protocol 2: Receptor-Fc Fusion Protein Production and
Virus Neutralization Assay
This protocol describes the generation of soluble receptor ectodomains fused to an

immunoglobulin Fc fragment and their use in blocking viral entry.

Objective: To produce a soluble form of a receptor that can act as a "decoy" to bind virus

particles and prevent them from interacting with cells, and to quantify this neutralizing activity.
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Methodology:

Construct Design and Cloning: Amplify the cDNA sequence encoding the extracellular

domain (or a specific binding domain) of the target receptor. Clone this fragment into an

expression vector upstream of and in-frame with a sequence encoding the Fc region of an

immunoglobulin (e.g., human or mouse IgG1).

Protein Expression and Purification: Transfect a suitable mammalian cell line (e.g., HEK293T

or CHO cells) with the expression vector. Culture the cells for several days. The secreted

Receptor-Fc fusion protein is then purified from the culture supernatant using Protein A or

Protein G affinity chromatography.

Virus Neutralization Assay: a. Serially dilute the purified Receptor-Fc fusion protein in culture

medium. A control Fc protein should be used in parallel. b. Mix a constant, predetermined

amount of virus with each dilution of the Receptor-Fc protein or control protein. c. Incubate

the virus-protein mixture for 1 hour at 37°C to allow for binding. d. Add the mixtures to

monolayers of susceptible host cells in a multi-well plate. e. After a suitable incubation period

(e.g., 24-48 hours), quantify the level of infection in each well. This can be done by various

methods, such as plaque assays, focus-forming assays, or flow cytometry analysis of cells

infected with a reporter virus (e.g., expressing GFP). f. Calculate the concentration of

Receptor-Fc protein required to inhibit infection by 50% (IC50). This value represents the

neutralizing potency of the soluble receptor.

Protocol 3: Flow Cytometry-Based Virus-Receptor
Binding Assay
This protocol details a method to quantify the binding of viral proteins to receptors on the cell

surface.

Objective: To measure the interaction between a viral envelope protein and its cellular receptor

expressed on the surface of cells.

Methodology:

Cell Preparation: Prepare a single-cell suspension of cells that endogenously express the

receptor of interest, or cells that have been transfected to express the receptor. Include a
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negative control cell line that does not express the receptor.

Incubation with Viral Protein: Incubate the cells with varying concentrations of a purified,

soluble viral surface protein (e.g., an SU-IgG fusion protein). This incubation is typically

performed on ice or at 4°C for 30-60 minutes to allow binding but prevent internalization.

Washing: Wash the cells with cold buffer (e.g., PBS with 2% FBS) to remove unbound viral

protein.

Secondary Staining: Resuspend the cells in a solution containing a fluorescently-labeled

secondary antibody that recognizes the tag on the viral protein (e.g., FITC-conjugated anti-

IgG). Incubate on ice, protected from light.

Final Wash and Analysis: Wash the cells again to remove unbound secondary antibody.

Resuspend the cells in buffer for analysis.

Flow Cytometry: Acquire data on a flow cytometer. Gate on the live cell population and

measure the mean fluorescence intensity (MFI) of the cells. The MFI is proportional to the

amount of viral protein bound to the cell surface.

Data Interpretation: Plot the MFI against the concentration of the viral protein. Non-linear

regression can be used to fit the binding curve and calculate the apparent dissociation

constant (Kd), which is a measure of binding affinity[7].

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Generalized entry pathway for Avian Leukosis Virus (ALV).

Caption: Clathrin-mediated endocytosis pathway for Alphavirus entry.
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Caption: Workflow for a genome-wide CRISPR-Cas9 knockout screen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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